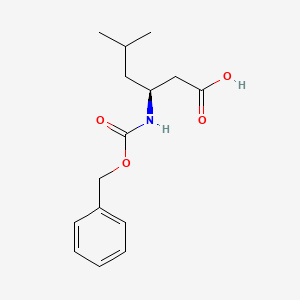

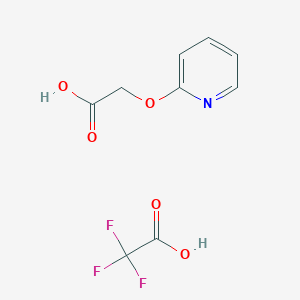

![molecular formula C12H15NO4 B2820559 2-[(3-Ethoxypropanoyl)amino]benzoic acid CAS No. 931374-41-3](/img/structure/B2820559.png)

2-[(3-Ethoxypropanoyl)amino]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

1. Role in Peroxisome Proliferator-Activated Receptor Agonists

2-[(3-Ethoxypropanoyl)amino]benzoic acid derivatives, such as 3-¿4-[2-(Benzoxazol-2-ylmethylamino)ethoxy]phenyl¿-(2S)-((2- benzoylph enyl)amino)propionic acid, have been identified as peroxisome proliferator-activated receptor gamma (PPARgamma) agonists. These compounds exhibit antidiabetic activity in rodent models of type 2 diabetes, highlighting their therapeutic potential in metabolic disorders. The structure-activity relationship (SAR) studies on these compounds reveal that bioisosteric replacement in the N-2-benzoylphenyl moiety and the presence of anthranilic acid esters as substituents contribute significantly to their PPARgamma agonistic activity. This research underscores the importance of these compounds in the development of new antidiabetic drugs (Cobb et al., 1998).

2. Importance in Schiff Base Formation and Metal Complex Synthesis

The compound has been used in the synthesis of a Schiff base, derived from 3-ethoxy salicylaldehyde and 2-amino benzoic acid, known as ETSAN. This Schiff base forms metal complexes with Ni(II), Co(II), Cu(II), and Zn(II), which are non-electrolytes in DMSO. The ligand acts as a neutral and tridentate, coordinating to metal atoms through azomethine nitrogen and oxygen atoms of hydroxyl groups. These complexes have significant antibacterial and antifungal activities, making them noteworthy in the field of biologically active compounds (Mounika, Pragathi, & Gyanakumari, 2010).

3. Applications in Polymer Science and Material Chemistry

This compound derivatives have been used as dopants for polyaniline, showcasing their utility in material science and polymer chemistry. The doped polyaniline salts exhibit high conductivity, indicating potential applications in electronic materials and devices. This research opens new pathways for using these compounds in the development of conductive polymers and materials with tailored electronic properties (Amarnath & Palaniappan, 2005).

Properties

IUPAC Name |

2-(3-ethoxypropanoylamino)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-2-17-8-7-11(14)13-10-6-4-3-5-9(10)12(15)16/h3-6H,2,7-8H2,1H3,(H,13,14)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUVOOKBUXBYSLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCC(=O)NC1=CC=CC=C1C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-fluorobenzyl)-6-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2820476.png)

![8-(2-fluorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2820478.png)

![1-ethyl-5-[(2-isopropyl-5-methylphenoxy)methyl]-1H-pyrazol-3-amine](/img/structure/B2820482.png)

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2820483.png)

![Methyl 5-[(6-hexyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2820491.png)

![2-[Tert-butyl(dimethyl)silyl]oxy-2-methylbutanal](/img/structure/B2820492.png)

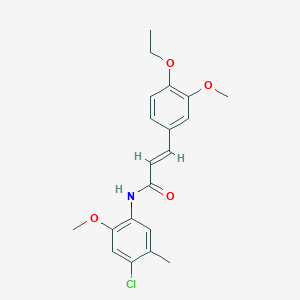

![methyl 4-[({[1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetyl)amino]benzoate](/img/no-structure.png)